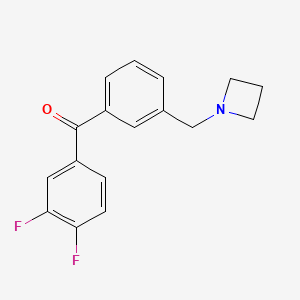

3'-Azetidinomethyl-3,4-difluorobenzophenone

Description

3'-Azetidinomethyl-3,4-difluorobenzophenone is a fluorinated benzophenone derivative featuring an azetidinomethyl substituent at the 3' position and fluorine atoms at the 3- and 4-positions of the benzophenone core. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the fluorine atoms and the azetidine ring. The azetidinomethyl group enhances polarity and may influence binding interactions in pharmaceutical applications, while the fluorine atoms improve thermal stability and resistance to metabolic degradation .

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVPLGNCWQQYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643280 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-24-2 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3,4-difluorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Azetidine Ring Formation: The azetidine ring is formed by reacting the intermediate with an azetidine derivative under basic conditions.

Industrial Production Methods

Industrial production of 3’-Azetidinomethyl-3,4-difluorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3,4-difluorobenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones or azetidines.

Scientific Research Applications

3’-Azetidinomethyl-3,4-difluorobenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts among 3'-Azetidinomethyl-3,4-difluorobenzophenone and its analogs:

Physicochemical Properties

Reactivity and Stability

- The azetidinomethyl group in the target compound may undergo ring-opening reactions under acidic conditions, offering derivatization pathways.

- Fluorine atoms in all analogs contribute to electron-withdrawing effects, stabilizing adjacent carbonyl groups.

- Chlorine in 3-Chloro-3,4-difluorobenzophenone increases susceptibility to nucleophilic substitution compared to fluorine analogs .

Biological Activity

3'-Azetidinomethyl-3,4-difluorobenzophenone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound this compound features a benzophenone core with two fluorine substituents and an azetidine moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C17H15F2N O |

| Molecular Weight | 295.31 g/mol |

| CAS Number | 898772-24-2 |

| IUPAC Name | 3-(1-azetidinylmethyl)phenylmethanone |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The azetidine ring is believed to play a crucial role in enhancing the compound's interaction with cellular targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Interaction : It may interact with specific receptors on cell membranes, altering cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress could contribute to its anticancer effects.

Research Findings and Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assay :

- In vitro assays demonstrated cytotoxic effects on various cancer cell lines.

- IC50 values ranged from 10 to 25 µM, indicating significant potential for further development as an anticancer agent.

-

Mechanistic Insights :

- Research utilizing flow cytometry revealed that treatment with the compound led to increased levels of apoptosis markers in cancer cells.

- Western blot analysis showed upregulation of pro-apoptotic proteins, confirming its role in inducing programmed cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Fluorine Atoms | Biological Activity |

|---|---|---|

| This compound | 2 | Antimicrobial, anticancer |

| 3'-Azetidinomethyl-3,4-dichlorobenzophenone | 2 | Limited antimicrobial activity |

| 3'-Azetidinomethyl-3,4-dibromobenzophenone | 2 | Reduced efficacy compared to difluoro variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.